molecular formula C16H12BrNO2 B081108 [1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate CAS No. 10473-74-2

[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate

Cat. No.: B081108
CAS No.: 10473-74-2
M. Wt: 330.17 g/mol
InChI Key: JBRPLHGXXKJGFE-UHFFFAOYSA-N
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Description

[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate is an organic compound with the molecular formula C16H12BrNO2 This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a propyn-1-ol moiety, all linked to a carbamate functional group

Preparation Methods

The synthesis of [1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-(p-Bromophenyl)-1-phenyl-2-propyn-1-ol, which is then converted into the carbamate derivative.

    Reaction Conditions: The reaction conditions often involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

    Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

    Common Reagents and Conditions: Typical reagents include oxidizing and reducing agents, nucleophiles, and catalysts. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: The pathways involved may include metabolic pathways, signal transduction pathways, and other biochemical processes.

Comparison with Similar Compounds

[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1,1-Bis(3’-indolyl)-1-(p-bromophenyl)methane and related derivatives.

    Uniqueness: The presence of the propyn-1-ol moiety and the specific arrangement of functional groups confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.

Properties

CAS No.

10473-74-2

Molecular Formula

C16H12BrNO2

Molecular Weight

330.17 g/mol

IUPAC Name

[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate

InChI

InChI=1S/C16H12BrNO2/c1-2-16(20-15(18)19,12-6-4-3-5-7-12)13-8-10-14(17)11-9-13/h1,3-11H,(H2,18,19)

InChI Key

JBRPLHGXXKJGFE-UHFFFAOYSA-N

SMILES

C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OC(=O)N

Canonical SMILES

C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OC(=O)N

Synonyms

1-(p-Bromophenyl)-1-phenyl-2-propyne-1-ol=carbamate

Origin of Product

United States

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